molecular formula C15H21NO2 B2538947 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde CAS No. 917561-88-7

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde

Cat. No.: B2538947
CAS No.: 917561-88-7
M. Wt: 247.338
InChI Key: MPNNQGFQYNPFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propoxy Group: The propoxy group is introduced via nucleophilic substitution reactions, often using propyl halides in the presence of a base.

    Formation of the Benzaldehyde Core: The benzaldehyde core is synthesized through the oxidation of corresponding benzyl alcohols using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure complete reactions.

    Continuous Flow Reactors: Allowing for continuous production with real-time monitoring and adjustments to reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO4.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide)

Major Products

    Oxidation: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzoic acid

    Reduction: 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde core allow it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Propoxybenzaldehyde: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    3-Pyrrolidin-1-ylmethyl-benzaldehyde:

Uniqueness

4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde is unique due to the presence of both the propoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

4-propoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-9-18-15-6-5-13(12-17)10-14(15)11-16-7-3-4-8-16/h5-6,10,12H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNNQGFQYNPFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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